Panaxatriol is a natural product classified as a triterpenoid saponin aglycone [, , , ]. It is primarily found in Panax ginseng, commonly known as ginseng, and other closely related species like Panax notoginseng [, , , , , , , , , , , ].
Panaxatriol is not found in high concentrations naturally and is often produced through the hydrolysis of other more abundant ginsenosides like ginsenoside Re [, ]. It belongs to the panaxatriol-type ginsenosides group, characterized by a sugar moiety attached at the C-6 position of the dammarane skeleton.
This group, unlike its counterpart panaxadiol-type ginsenosides, are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects [, , , , , , , ].
Panaxatriol is primarily isolated from the roots and rhizomes of Panax notoginseng and Panax ginseng. The extraction process typically involves solvent extraction techniques followed by chromatographic methods to purify the compound. Notably, the synthesis of derivatives based on Panaxatriol has been widely explored in scientific research, enhancing its applicability in medicinal chemistry .
Panaxatriol is classified as a triterpenoid saponin, specifically a member of the ginsenoside family. It is characterized by its unique molecular structure that includes a tetracyclic aglycone core with hydroxyl substitutions. This classification underlines its relevance in traditional medicine and modern pharmacology.
The synthesis of Panaxatriol derivatives has been extensively studied, employing various organic synthesis techniques. Common methods include:
For example, one method involves mixing 20(R)-panaxatriol with substituted isocyanates and triethanolamine in toluene at elevated temperatures under nitrogen atmosphere. The reaction proceeds with stirring for 24 hours, followed by purification through silica gel chromatography . Such methodologies highlight the versatility of Panaxatriol in synthetic organic chemistry.
Panaxatriol has a complex molecular structure characterized by a steroid nucleus with hydroxyl groups at specific carbon positions. The general formula can be represented as C30H52O4, indicating its composition of carbon, hydrogen, and oxygen atoms.
The structural analysis typically involves:
For instance, high-resolution mass spectrometry can elucidate the exact molecular formula and help identify derivative structures formed during synthesis .
Panaxatriol undergoes various chemical reactions that modify its structure to enhance biological activity. Key reactions include:
The reaction conditions often involve the use of coupling agents like dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine to facilitate ester formation. Monitoring these reactions through TLC ensures that desired products are obtained efficiently .
The mechanism of action of Panaxatriol involves multiple pathways depending on its biological target. It is known to interact with cellular signaling pathways that regulate inflammation, apoptosis, and angiogenesis.
Research indicates that Panaxatriol enhances endothelial cell proliferation and migration, which are critical processes in angiogenesis. This effect is mediated through upregulation of vascular endothelial growth factor signaling pathways . Additionally, studies have shown its protective effects against oxidative stress-induced damage in cardiac tissues during ischemia-reperfusion injury .
Relevant analyses often include differential scanning calorimetry (DSC) to assess thermal properties .
Panaxatriol has garnered attention for its potential applications in various fields:
Research continues to unveil new derivatives with enhanced efficacy against diseases such as hepatitis B and myocardial ischemia-reperfusion injury, showcasing the compound's versatility in therapeutic applications .
Panaxatriol (PPT) is a dammarane-type tetracyclic triterpenoid aglycone that serves as the core scaffold for >50 bioactive ginsenosides. Its biosynthesis in Panax species occurs primarily via the cytoplasmic mevalonate (MVA) pathway and plastidial methylerythritol phosphate (MEP) pathway, converging at the formation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [6] [9]. Farnesyl pyrophosphate synthase (FPPS) catalyzes the head-to-tail condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP), which dimerizes via squalene synthase (SS) to produce squalene. Squalene epoxidase (SE) then oxidizes squalene to 2,3-oxidosqualene, a pivotal branchpoint substrate. In P. ginseng and P. notoginseng, oxidosqualene cyclases (OSCs) preferentially cyclize 2,3-oxidosqualene into dammarenediol-II rather than β-amyrin (oleanane precursor) or cycloartenol (phytosterol precursor) [6].
Dammarenediol-II undergoes a two-step oxidation:
Tissue-specific expression patterns significantly influence pathway flux. In P. ginseng, transcript levels of CYP716A47 and CYP725A are highest in lateral roots (site of ginsenoside storage), correlating with PPT accumulation peaks during May (vegetative growth phase) [4] [9]. Jasmonate signaling further modulates biosynthesis: PgJAR1 conjugates jasmonic acid (JA) to isoleucine, activating MYC2 transcription factors that upregulate SS, SE, and CYP genes. Transient PgJAR1 overexpression increased PPT accumulation by 2.3-fold in ginseng leaves [8].
Table 1: Key Enzymes in Panaxatriol Biosynthesis
Enzyme | Gene Identifier | Reaction Catalyzed | Tissue Expression Peak |
---|---|---|---|
Squalene synthase | PgSS1 | FPP → Squalene | Lateral roots |
Squalene epoxidase | PgSE1 | Squalene → 2,3-Oxidosqualene | Root cortex |
Dammarenediol synthase | PgDDS | 2,3-Oxidosqualene → Dammarenediol-II | Root periderm |
CYP716A subfamily | CYP716A47 | Dammarenediol-II → PPD | Lateral roots |
CYP725A subfamily | CYP6H | PPD → PPT | Root phloem |
PPT itself is biologically inert; its bioactivity emerges through glycosylation at C-6 (C-α position) and/or C-20 (C-β position). Structural diversity arises from:
Species-specific glycosylation patterns exist:
Ocotillol-type derivatives (e.g., pseudoginsenoside F11) feature a tetrahydrofuran ring at C-20, occurring in P. japonicus and P. quinquefolius but not in P. notoginseng [9]. Oleanane-type PPT analogues like ginsenoside Ro are rare (<0.5% in P. ginseng) and derive from β-amyrin via divergent cyclization [6].
Table 2: Structural Variants of Panaxatriol-Type Ginsenosides
Compound | Glycosylation Sites | Sugar Moieties | Occurrence in Panax Species |
---|---|---|---|
Rg1 | C-6 | Glucose | P. ginseng, P. quinquefolius |
Re | C-6, C-20 | Glucose (C-6), Rhamnose-Glucose (C-20) | All major species |
Rf | C-6 | Glucose-Glucose | P. ginseng exclusively |
F1 | C-20 | Glucose | P. ginseng (leaves/berries) |
Notoginsenoside R1 | C-6, C-20 | Xylose-Glucose (C-6), Glucose (C-20) | P. notoginseng only |
Pseudoginsenoside F11 | C-6, C-24 | Glucose (C-6), Tetrahydrofuran ring | P. japonicus, P. quinquefolius |
Enzymatic Glycosylation: UDP-glycosyltransferases (UGTs) catalyze sugar transfer to PPT. In P. ginseng, UGT94Q2 attaches glucose to C-20, while UGT74AE2 glycosylates C-6 [6]. P. notoginseng UGT109A1 uniquely adds xylose to C-6, forming notoginsenoside R1 [9]. These UGTs exhibit positional specificity: UGTPg45 (from P. ginseng) cannot glycosylate C-24 in ocotillol-types, explaining their absence in this species [6].
Post-Biosynthetic Modifications:
Table 3: Enzymes Catalyzing Panaxatriol Modifications
Enzyme Class | Representative Enzyme | Reaction | Application |
---|---|---|---|
UDP-glycosyltransferases | UGT94Q2 (P. ginseng) | PPT + UDP-Glc → Rg1 (C-6 glycosylation) | Metabolic engineering in yeast |
UGT109A1 (P. notoginseng) | PPT + UDP-Xyl → PPT-O-Xyl6 | Biosynthesis of notoginsenoside R1 | |
β-Glucosidases | BglPm (Paenibacillus) | Re → Rg1 (C-20 deglycosylation) | Production of minor ginsenosides |
Acyltransferases | PvAT1 (P. vietnamensis) | Rg1 + Ac-CoA → 6'-Acetyl-Rg1 | Enhanced bioavailability design |
Biotechnological exploitation includes immobilized BglPm for continuous Rg1 conversion (yield: 95%, 48h), and Saccharomyces cerevisiae co-expressing CYP716A53v2 and UGT94Q2 to produce Re at 85 mg/L [2] [3]. CRISPR-mediated knockout of competing β-AS (β-amyrin synthase) in P. ginseng hairy roots increased PPT-type saponins by 40%, demonstrating pathway redirection potential [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7